p-MPPI

Overview

Description

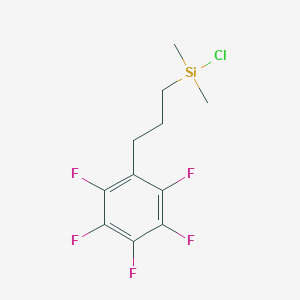

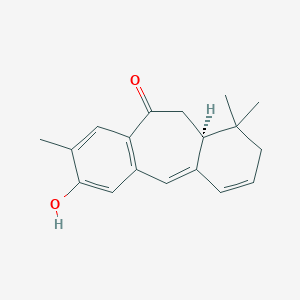

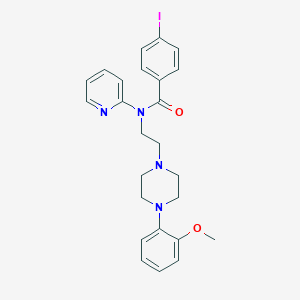

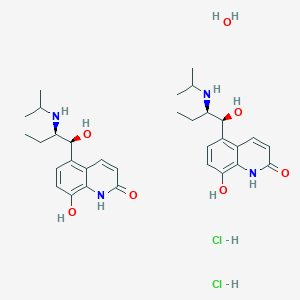

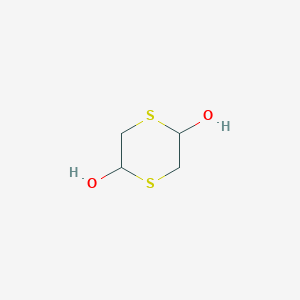

p-MPPI, also known as 4-Iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)benzamide monohydrochloride, is a selective 5-HT1A serotonin receptor antagonist . It has the ability to cross the blood-brain barrier . The empirical formula is C25H27IN4O2 · HCl, and it has a molecular weight of 578.87 .

Molecular Structure Analysis

The molecular formula of p-MPPI is C25H27IN4O2 . It has an average mass of 542.412 Da and a monoisotopic mass of 542.117859 Da .

Physical And Chemical Properties Analysis

p-MPPI is a solid substance with a white color . It is soluble in water, with a solubility of 2.4 mg/mL . The SMILES string representation of p-MPPI is Cl.COc1ccccc1N2CCN(CC2)CCN(C(=O)c3ccc(I)cc3)c4ccccn4 .

Scientific Research Applications

Visualization of Protein-Protein Interactions

mPPI, a database extension for visualizing protein-protein interactions (PPI), represents an important application in the field of bioinformatics and molecular biology. This tool allows for the simultaneous visualization of a target protein and its multiple interactors, facilitating research in multi-target drug discovery and structure prediction of protein macro-complexes (Zhou, Chen, Li, & Chen, 2021).

Advancements in Information Networks

In the realm of information technology, ϵ-MPPI is a novel approach providing quantitatively differentiated privacy preservation for document search in distributed networks. This tool addresses the challenge of secure multi-domain information search, balancing privacy preservation and search efficiency (Tang & Liu, 2015).

Enhanced Control in Autonomous Systems

The application of Model Predictive Path Integral (MPPI) in autonomous systems, particularly in the docking control of vessels, showcases significant advancements in robotics and automation. MPPI's ability to optimize trajectories in real-time with respect to various dynamic states and disturbances has been demonstrated in full-scale experiments using autonomous vessels (Homburger, Wirtensohn, & Reuter, 2022).

Photovoltaic System Optimization

In the energy sector, the Perturb and Observe Maximum Power Point Tracking (MPPT) method, a technique used in photovoltaic systems, is optimized to address the drift problem in rapidly changing atmospheric conditions. This optimization significantly enhances the efficiency of solar energy harvesting systems (Killi & Samanta, 2015).

Impact in Psychology and Well-being

In psychology, the application of a Multi-Component Positive Psychology Intervention (MPPI) has been studied for its effects on resilience and well-being. A randomized controlled trial demonstrated significant improvements in resilience and mental well-being among participants, highlighting MPPI's potential in enhancing psychological health (Hendriks et al., 2020).

Robust Control in Robotics

The Shield Model Predictive Path Integral (Shield-MPPI) algorithm offers a robust MPC approach for robotics, addressing issues like unmodeled dynamics and environmental disturbances. This advancement enhances the safety and efficiency of autonomous robotic systems (Yin, Dawson, Fan, & Tsiotras, 2023).

Mechanism of Action

Safety and Hazards

Future Directions

While p-MPPI has appealing characteristics, it may also pose challenges in practice . One particular concern is that, much like any sampling-based optimization algorithm, it could generate an infeasible control sequence if all the resulting MPPI sampled trajectories are concentrated in a high-cost region . This may lead to violations of system constraints or a higher likelihood of being trapped in local minima . Future research is needed to address these challenges and improve the effectiveness of p-MPPI .

properties

IUPAC Name |

4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27IN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-13H,14-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMLNZRDVQLQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165857 | |

| Record name | 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-MPPI | |

CAS RN |

155204-23-2 | |

| Record name | 4-Iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155204-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)